6-Chloro-4-methyl-1H-benzo[d]imidazole
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Overview
Description
Synthesis Analysis
The synthesis of 6-Chloro-4-methyl-1H-benzo[d]imidazole derivatives typically involves cyclization reactions, N-alkylation, and chlorination processes. Studies have explored various synthesis routes to enhance yield and efficiency. For instance, Huang Jin-qing (2009) described a synthesis method starting from o-phenylenediamine and ethyl acetoacetate through cyclization, N-alkylation, hydrolyzation, and chlorination steps, achieving a product yield of 56.4% (Huang Jin-qing, 2009).
Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including benzimidazole, have been extensively reviewed for their antitumor activities. Some of these derivatives have progressed beyond preclinical testing, showcasing the potential of imidazole and benzimidazole structures in developing new antitumor drugs. This highlights the relevance of 6-Chloro-4-methyl-1H-benzo[d]imidazole in cancer research, given its structural similarity to these compounds (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Medicinal Chemistry and Pharmacological Functions
Benzimidazole derivatives, with a structure related to 6-Chloro-4-methyl-1H-benzo[d]imidazole, play a significant role in medicinal chemistry. They have shown a wide range of pharmacological functions, including antimicrobial, antiviral, anti-cancer, and anti-inflammatory activities. The versatility in chemical modifications of benzimidazole derivatives offers new therapeutic agents with increased efficacy and lower toxicity (Vasuki, B., Mahadevan, N., Vijayabaskaran, M., Mohanapriya, K., Kosilamani, P., Balaji, K., Tamilselvan, P., & Sambathkumar, R., 2021).
Corrosion Inhibition
A specific derivative, tolyltriazole, closely related in function and structure to 6-Chloro-4-methyl-1H-benzo[d]imidazole, has been used as a corrosion inhibitor for copper and brass in various environments. Although not as effective as benzotriazole in some cases, it demonstrates the application of such compounds in preventing corrosion, which could extend to 6-Chloro-4-methyl-1H-benzo[d]imidazole under similar conditions (Walker, R., 1976).
Therapeutic Potential
Benzimidazole and its derivatives have been identified as having a therapeutic potential across a range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The diverse biological and clinical applications supported by the substitution around the benzimidazole nucleus demonstrate the importance of 6-Chloro-4-methyl-1H-benzo[d]imidazole in drug development and discovery (Babbar, R., Swikriti, & Arora, S., 2020).
Antioxidant Capacity
The antioxidant capacity of imidazole derivatives is significant for therapeutic applications. The ability of these compounds to act as radical scavengers and protect against cell impairment underlies their potential in treating diseases associated with oxidative stress (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).
Safety And Hazards
properties
IUPAC Name |
6-chloro-4-methyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWUSIGMAXJOMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363698 |
Source
|
Record name | 6-Chloro-4-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methyl-1H-benzo[d]imidazole | |
CAS RN |
180508-09-2 |
Source
|
Record name | 6-Chloro-4-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-CHLORO-4-METHYL-1H-BENZIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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